molecular formula C5H8N2O3 B1299537 2-(2-oxoimidazolidin-1-yl)acetic Acid CAS No. 87219-22-5

2-(2-oxoimidazolidin-1-yl)acetic Acid

Cat. No.: B1299537
CAS No.: 87219-22-5
M. Wt: 144.13 g/mol
InChI Key: SIAWJUIPAYPCEJ-UHFFFAOYSA-N
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Description

2-(2-oxoimidazolidin-1-yl)acetic acid, also known as glycylglycine, is an organic compound with the molecular formula C5H8N2O3 and a molecular weight of 144.13 g/mol. This compound features a five-membered imidazolidinone ring attached to an acetic acid moiety. It is widely used in various scientific experiments, research, and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxoimidazolidin-1-yl)acetic acid typically involves the reaction of imidazolidinone with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the imidazolidinone ring attacks the carbon atom of the chloroacetic acid, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxoimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking the amide bond between the imidazolidinone ring and the acetic acid group.

    Esterification: The carboxylic acid group can react with alcohols under specific conditions to form esters.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) as reagents.

    Esterification: Commonly involves the use of alcohols such as methanol or ethanol in the presence of a catalyst like sulfuric acid (H2SO4).

Major Products Formed

    Hydrolysis: Results in the formation of imidazolidinone and acetic acid.

    Esterification: Produces esters of this compound.

Scientific Research Applications

2-(2-oxoimidazolidin-1-yl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.

    Biology: Employed in biochemical studies and as a buffer in biological experiments.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-oxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. As a Bronsted acid, it can donate a proton to an acceptor, facilitating various biochemical reactions . The imidazolidinone ring structure allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(2-oxo-1-imidazolidinyl)ethyl methacrylate: Used in polymer chemistry.

    2-Phenyl-1H-imidazol-1-yl)acetic acid acetate: Another derivative with similar structural features.

Uniqueness

2-(2-oxoimidazolidin-1-yl)acetic acid is unique due to its specific combination of the imidazolidinone ring and acetic acid moiety, which imparts distinct chemical and biological properties. Its versatility in various applications, from chemical synthesis to biological studies, sets it apart from other similar compounds.

Properties

IUPAC Name

2-(2-oxoimidazolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c8-4(9)3-7-2-1-6-5(7)10/h1-3H2,(H,6,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAWJUIPAYPCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360682
Record name (2-Oxoimidazolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87219-22-5
Record name (2-Oxoimidazolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(2-hydroxy-ethyl)-imidazolidin-2-one (1.00 g, 7.68 mmol) in acetone (70 ml) was added 15% aqueous sodium bicarbonate (21 ml) to give a white slurry, which was then cooled to 0° C. (JOC 2003, 68, 4999-5001). Sodium bromide (0.16 g, 1.54 mmol) and TEMPO (0.024 g, 0.15 mmol) were added and the resulting mixture was stirred for 10 minutes followed by the addition of trichloroisocyanuric acid (3.57 g, 15.4 mmol) in four equal portions added every five minutes. The pale yellow slurry was warmed to 25° C. and stirred for an additional 12 hours to yield a yellow solution. Iso-propanol (9 ml) was added and the mixture was stirred for 45 minutes to give a white slurry, which was filtered through a Celite® cake. The filtrate was concentrated in vacuo, quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate (50 ml). The aqueous phase was acidified with 4N HCl until pH ˜2 and then put on for continuous extraction with 5% methanol in methylene chloride (˜120 ml) for 16 hours. The organic extract was dried over sodium sulfate, filtered and concentrated in vacuo to yield (2-oxo-imidazolidin-1-yl)-acetic acid (0.530 g, 48%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step Two
Name
Quantity
0.024 g
Type
catalyst
Reaction Step Two
Quantity
3.57 g
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Four

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